(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methoxyphenyl)methanone
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Description
Scientific Research Applications
Selective Antagonism
Research has shown that compounds with structural similarities to "(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methoxyphenyl)methanone" have been investigated for their selective antagonistic properties. For example, BMY 7378, an 8-azaspiro derivative, has been identified as a selective antagonist of the α1D-adrenoceptor subtype, indicating potential applications in cardiovascular research and therapy. This compound exhibits high affinity for rat aorta α1-adrenoceptor, underscoring its value in studying adrenergic receptor pharmacology and its potential therapeutic applications (Goetz et al., 1995).
Allosteric Modulation
Another application area is in the modulation of receptor activity through allosteric mechanisms. Compounds structurally related to "(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methoxyphenyl)methanone" have been shown to act as potent noncompetitive allosteric antagonists of the CCR5 receptor, with significant implications for HIV-1 treatment. The mechanistic insights into how these compounds interact with and modulate receptor activity can inform the development of novel antiviral therapies (Watson et al., 2005).
Synthetic Transformations
Research into the synthetic applications of these compounds has led to discoveries in chemical transformations and novel synthesis routes. For instance, the photochemical transformation of methyl 6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylate into β-lactam compounds represents an innovative approach to generating structurally complex molecules from simpler precursors. This highlights the role of these compounds in facilitating synthetic organic chemistry and drug development processes (Marubayashi et al., 1992).
properties
IUPAC Name |
(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-15(2)20-10-16(11-21-15)8-17(9-16)14(18)12-5-4-6-13(7-12)19-3/h4-7H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWRMIHTCAFQAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)C3=CC(=CC=C3)OC)CO1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methoxyphenyl)methanone |
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